Cyclohexanone, 4-(4-pyridinyl)-

Description

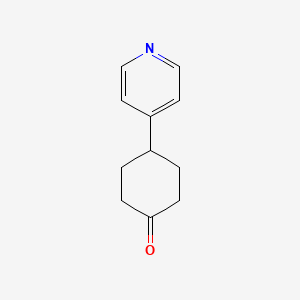

The fusion of a pyridine (B92270) ring and a cyclohexanone (B45756) core in Cyclohexanone, 4-(4-pyridinyl)- creates a molecule with potential for diverse applications, drawing attention from various fields of chemical research. Its structure offers a unique combination of properties that are of interest for the development of new functional molecules.

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. researchgate.netsarchemlabs.comontosight.ai Its nitrogen atom can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. nih.gov This has led to the incorporation of the pyridine scaffold into a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, and anti-inflammatory agents. ontosight.ainih.gov The versatility of pyridine also extends to its use as a reagent and building block in the synthesis of agrochemicals and other specialized compounds. sarchemlabs.com

Similarly, the cyclohexanone scaffold is a vital component in organic synthesis. vertecbiosolvents.com As a cyclic ketone, it serves as a key intermediate in the production of various organic compounds and industrial products, most notably in the synthesis of the precursors for nylon. fiveable.menih.gov Its derivatives are also found in pharmaceuticals, such as antihistamines, and are utilized in the creation of a broad range of materials, including adhesives, coatings, and dyes. vertecbiosolvents.com The reactivity of the carbonyl group in cyclohexanone allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules. fiveable.meontosight.ai

The academic interest in 4-(4-Pyridinyl)cyclohexanone is primarily centered on its synthesis and its potential as a precursor for more complex molecules.

Synthesis:

The synthesis of 4-substituted cyclohexanones, including the title compound, is an area of active research. One common approach involves the oxidation of the corresponding 4-substituted cyclohexanol (B46403). google.com For instance, 4-methoxycyclohexanol (B98163) can be oxidized to 4-methoxycyclohexanone (B142444) using reagents like pyridinium (B92312) chlorochromate. prepchem.com Another method involves the catalytic hydrogenation of 4-substituted phenols to yield 4-substituted cyclohexanols, which are then oxidized. google.com Greener synthesis methods are also being explored, utilizing oxygen as a clean oxidant. google.com

Table 1: Physicochemical Properties of Cyclohexanone, 4-(4-pyridinyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from LookChem lookchem.com

Spectroscopic Data:

The characterization of 4-(4-Pyridinyl)cyclohexanone and related compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the chemical structure, with specific chemical shifts in ¹H and ¹³C NMR spectra providing detailed information about the arrangement of atoms. pitt.edu Infrared (IR) spectroscopy is used to identify the characteristic absorption bands of the functional groups present, such as the carbonyl group of the cyclohexanone ring. fiveable.me Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. nist.gov

Table 2: Key Spectroscopic Information

| Technique | Application |

|---|---|

| ¹H NMR | Determines the proton environment in the molecule. |

| ¹³C NMR | Identifies the carbon framework of the compound. |

| IR Spectroscopy | Confirms the presence of key functional groups like C=O. |

Research Applications:

Research has explored the use of cyclohexanone derivatives in various contexts. For example, functionalized cyclohexanones have been investigated for their potential biological activities, including as anticancer and α-glucosidase inhibitory agents. mdpi.com The core structure is also a feature in molecules designed for treating conditions like asthma and central nervous system diseases. mdpi.com While specific studies on the direct application of 4-(4-Pyridinyl)cyclohexanone are not extensively detailed in the provided search results, its structural motifs are present in more complex molecules with demonstrated biological relevance. For instance, derivatives containing a pyridine ring attached to a cyclohexyl or similar scaffold have been explored as antagonists for certain receptors. chemicalbook.com

The future research directions for 4-(4-Pyridinyl)cyclohexanone are promising and multifaceted. A primary imperative is the development of more efficient and environmentally friendly synthetic routes. google.com This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste.

Further exploration of the chemical reactivity of 4-(4-Pyridinyl)cyclohexanone is warranted. Its bifunctional nature, possessing both a nucleophilic pyridine ring and an electrophilic carbonyl group, opens up possibilities for its use as a versatile building block in the synthesis of novel heterocyclic compounds and complex molecular architectures.

A significant area for future investigation lies in medicinal chemistry. Given the established pharmacological importance of both pyridine and cyclohexanone scaffolds, there is a strong rationale for designing and synthesizing derivatives of 4-(4-Pyridinyl)cyclohexanone and evaluating their biological activities. researchgate.netmdpi.comfrontiersin.org This could lead to the discovery of new therapeutic agents with potential applications in various disease areas. The structural information from such studies could also contribute to the development of structure-activity relationships, guiding the design of more potent and selective compounds. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDGRRJTGIGGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436233 | |

| Record name | Cyclohexanone, 4-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103319-02-4 | |

| Record name | Cyclohexanone, 4-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Pyridinyl Cyclohexanone

Established Synthetic Pathways for 4-(4-Pyridinyl)cyclohexanone

Approaches Involving Cyclohexanone (B45756) and Pyridine (B92270) Derivatives

The direct reaction of cyclohexanone and pyridine derivatives represents a fundamental approach to constructing the 4-(4-pyridinyl)cyclohexanone scaffold. One common strategy involves the reaction of cyclohexanone with a suitable pyridine derivative, such as 4-bromopyridine. This method often requires the presence of a catalyst to facilitate the coupling of the two ring systems.

Another related approach involves the reaction of cyclohexanone with phenylhydrazine (B124118) to form an intermediate, which can then be further reacted to yield a carbazole (B46965) derivative. orgsyn.org While not a direct synthesis of 4-(4-pyridinyl)cyclohexanone, this demonstrates the utility of cyclohexanone as a starting material in forming complex heterocyclic structures. orgsyn.org

Multi-Step Synthesis Strategies for 4-(4-Pyridinyl)cyclohexanone

Multi-step syntheses provide a more controlled and often higher-yielding route to 4-(4-pyridinyl)cyclohexanone. A common strategy begins with the catalytic hydrogenation of a 4-substituted phenol (B47542) to produce the corresponding 4-substituted cyclohexanol (B46403). google.com This intermediate is then oxidized to the desired 4-substituted cyclohexanone. google.com In the context of 4-(4-pyridinyl)cyclohexanone, this would involve starting with 4-(4-pyridinyl)phenol.

An alternative multi-step approach involves the protection of the ketone group in a cyclohexanone derivative, such as a cyclohexanedione monoethylene ketal, followed by reaction with a pyridine derivative. lookchem.com For instance, 4-(4-pyridyl)cyclohexanone ethylene (B1197577) ketal can be deprotected to yield 4-(4-pyridinyl)cyclohexanone with a reported yield of 97.0%. lookchem.com This highlights the importance of protecting groups in achieving high-yield syntheses of complex molecules. msu.edu

The following table outlines a general multi-step synthesis approach:

| Step | Reaction | Starting Material | Intermediate/Product |

| 1 | Catalytic Hydrogenation | 4-(4-pyridinyl)phenol | 4-(4-pyridinyl)cyclohexanol |

| 2 | Oxidation | 4-(4-pyridinyl)cyclohexanol | 4-(4-pyridinyl)cyclohexanone |

Key Reagents and Reaction Conditions in 4-(4-Pyridinyl)cyclohexanone Synthesis

The choice of reagents and reaction conditions is critical for the successful synthesis of 4-(4-pyridinyl)cyclohexanone.

For the oxidation of 4-substituted cyclohexanols, various oxidizing agents can be employed. A patent discloses the use of an oxygen-containing gas as a cost-effective and environmentally friendly oxidant. google.com Traditional methods often utilize chromium-based reagents like sodium dichromate in the presence of sulfuric acid. prepchem.com Pyridinium (B92312) chlorochromate (PCC) in a solvent like methylene (B1212753) chloride is another effective reagent for this transformation. prepchem.com

In catalytic hydrogenation reactions, palladium on carbon (Pd/C) is a commonly used catalyst. researchgate.net The reaction conditions, such as hydrogen pressure and temperature, need to be carefully controlled to achieve high conversion and selectivity. researchgate.net For instance, in the synthesis of a related compound, optimal conditions were found to be a hydrogen pressure of 0.5 MPa and a temperature of 423 K in a toluene (B28343) solvent. researchgate.net

The table below summarizes key reagents for different synthetic steps:

| Reaction | Reagent | Solvent |

| Oxidation | Oxygen-containing gas | Organic Solvent |

| Oxidation | Sodium dichromate / Sulfuric acid | Water |

| Oxidation | Pyridinium chlorochromate (PCC) | Methylene chloride |

| Hydrogenation | Pd/C | Toluene |

Catalytic Systems in the Synthesis of 4-(4-Pyridinyl)cyclohexanone and Related Compounds

Catalytic systems play a pivotal role in the synthesis of 4-(4-pyridinyl)cyclohexanone and its analogs, influencing both reaction efficiency and selectivity.

In the hydrogenation of phenolic precursors, palladium-based catalysts are frequently employed. For the synthesis of 4-(4-propylcyclohexyl)cyclohexanone, a Pd/C catalyst was utilized, with the addition of promoters like potassium (K) and tin (Sn) enhancing the selectivity towards the desired cyclohexanone product. researchgate.net The study found that a Pd/C catalyst prepared by hydrogen reduction showed better palladium dispersion and higher catalytic activity compared to one prepared by formaldehyde (B43269) reduction. researchgate.net

For the oxidation of cyclohexanol to cyclohexanone, various catalytic systems have been investigated. A quaternary ammonium (B1175870) decatungstate containing pyridine has been shown to be an effective catalyst, achieving a cyclohexanol conversion of 86.5% and a cyclohexanone selectivity of 98.3% under optimized conditions. researchgate.net Another approach utilizes a catalyst in combination with trichloroisocyanuric acid (TCCA) for the oxidation of 4-(4-propylcyclohexyl)cyclohexanol, resulting in a high yield of the corresponding cyclohexanone. chemicalbook.com

The use of photocatalysts, such as Degussa P-25 (a form of titanium dioxide), has been explored for the oxofunctionalization of cyclohexane (B81311) to cyclohexanol and cyclohexanone under visible light. mdpi.comresearchgate.net While this method focuses on the parent cyclohexane, the principles could potentially be adapted for substituted cyclohexanes.

Considerations for Yield Optimization and Reaction Efficiency in 4-(4-Pyridinyl)cyclohexanone Production

Optimizing the yield and efficiency of 4-(4-pyridinyl)cyclohexanone production requires careful consideration of several factors throughout the synthetic process.

The choice of catalyst and reaction conditions directly impacts the yield. In the catalytic hydrogenation of 4-(4-alkylcyclohexyl)phenol, the addition of promoters to the Pd/C catalyst was found to improve both the conversion of the starting material and the selectivity for the desired cyclohexanone. researchgate.net Similarly, in the photocatalytic oxidation of cyclohexane, factors such as the choice of solvent and irradiation source were optimized to maximize the yield of cyclohexanol and cyclohexanone. mdpi.com

Post-reaction purification is another critical aspect. The use of high-purity starting materials, such as pure benzene (B151609) in the synthesis of cyclohexanone, can minimize the formation of impurities and simplify the refining process, leading to a higher quality final product. google.com Distillation and chromatography are common techniques used to purify the final product and separate it from unreacted starting materials and byproducts. prepchem.comprepchem.com

The table below highlights key considerations for optimizing yield and efficiency:

| Factor | Consideration | Example |

| Byproduct Recycling | Conversion of byproducts back to useful intermediates. | Dehydrogenation of cyclohexane to cyclohexene. google.com |

| Catalyst Promoters | Addition of promoters to enhance catalyst activity and selectivity. | Use of K and Sn with Pd/C catalyst. researchgate.net |

| Reaction Conditions | Optimization of temperature, pressure, and solvent. | Optimized conditions for photocatalytic oxidation. mdpi.com |

| Starting Material Purity | Use of high-purity reagents to minimize side reactions. | Use of pure benzene in cyclohexanone synthesis. google.com |

| Purification Methods | Efficient separation of the desired product. | Distillation and chromatography. prepchem.comprepchem.com |

Chemical Reactivity and Derivatization Strategies of 4 4 Pyridinyl Cyclohexanone

Reactions Involving the Cyclohexanone (B45756) Carbonyl Group in 4-(4-Pyridinyl)cyclohexanone

The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic addition and condensation reactions. These transformations are fundamental to creating various derivatives with modified properties.

Formation of Oxime and Hydrazone Derivatives

The reaction of ketones with hydroxylamine (B1172632) or hydrazines to form oximes and hydrazones, respectively, is a well-established method for derivatization. nih.gov These reactions proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the final imine-based product. nih.gov The formation of these derivatives is often catalyzed by acid. nih.gov

For instance, cyclohexanone can be derivatized with 2,4-dinitrophenylhydrazine (B122626) to yield a corresponding hydrazone, a reaction that has been utilized for analytical purposes. nih.gov Similarly, the synthesis of various hydrazide-hydrazone derivatives from reactions with ketones like cyclohexanone is a known synthetic route. nih.gov Oxime derivatives of ketones are also common and can be synthesized by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). orgsyn.org These derivatives are stable and serve as versatile intermediates for further chemical transformations, including the synthesis of nitrogen-containing heterocycles. orgsyn.orgresearchgate.netrsc.org

Table 1: Examples of Oxime and Hydrazone Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Cyclohexanone | 2,4-Dinitrophenylhydrazine | Hydrazone | nih.gov |

| Ketone | Hydrazine Derivative | Hydrazone | nih.gov |

| Acetophenone | Hydroxylamine Hydrochloride/Pyridine | Oxime | orgsyn.org |

| Cyclohexanone Oxime | n-Butyllithium/DMF | Isoxazole | researchgate.net |

This table provides examples of related reactions to illustrate the general principles of oxime and hydrazone formation.

Cyanohydrin Formation from Cyclohexanone Systems

The addition of hydrogen cyanide (HCN) to ketones, a reaction known as cyanohydrin formation, is a classic method for carbon chain extension. libretexts.org This nucleophilic addition is typically base-catalyzed, where the cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon. libretexts.orgpressbooks.pub The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. libretexts.orglibretexts.org

The reaction is reversible, and the position of the equilibrium depends on the structure of the ketone. vaia.com Unhindered ketones like cyclohexanone form cyanohydrins in good yield. pressbooks.pubvaia.com However, sterically hindered ketones, such as those with multiple substituents near the carbonyl group, may not react as readily. vaia.com The use of silylated forms of cyanide, like trimethylsilyl (B98337) cyanide (TMSCN), can also facilitate this transformation. libretexts.orgrsc.org Cyanohydrins are valuable synthetic intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to amino alcohols. youtube.com

Table 2: Reagents for Cyanohydrin Formation

| Cyanide Source | Conditions/Catalyst | Notes | Reference |

| HCN | Base (e.g., KCN, NaCN) | Classic method, requires handling of toxic HCN. | libretexts.orgpressbooks.pub |

| KCN/NaCN | Acidic conditions | In situ generation of HCN. | libretexts.org |

| Me₃SiCN | Lewis acid or other catalysts | Milder, more controlled reaction. | libretexts.orgrsc.org |

Michael Addition Reactions in Cyclohexanone-Pyridine Systems

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While 4-(4-pyridinyl)cyclohexanone itself is not an α,β-unsaturated ketone, its enolate, formed by deprotonation with a base, can act as a Michael donor. wikipedia.org This enolate can then react with various Michael acceptors (electron-poor olefins). wikipedia.orgresearchgate.net

For example, the Michael addition of cyclohexanone to trans-nitrostyrene has been studied using organocatalysts. researchgate.net The pyridine moiety in the 4-(4-pyridinyl)cyclohexanone structure can potentially influence the reactivity and stereoselectivity of such reactions through non-covalent interactions or by affecting the electronic properties of the enolate. Research has shown that interactions can occur between a pyridine nitrogen's lone pair and a ketone's carbonyl group. researchgate.net Furthermore, the conjugate addition of organometallic reagents to pyridyl-substituted olefins has been demonstrated, where the pyridyl group can stabilize the intermediate carbanion. nsf.gov

Modifications and Reactions of the Pyridinyl Moiety in 4-(4-Pyridinyl)cyclohexanone Analogues

The pyridine ring offers a second site for chemical modification, allowing for a different set of derivatization strategies that complement the reactions at the carbonyl group.

Reductive Cleavage Processes for Pyridyl Complexes

The pyridine ring, typically aromatic and stable, can undergo reduction under specific conditions, a process known as dearomatization. acs.org This transformation disrupts the aromatic system to form partially or fully saturated nitrogen heterocycles like dihydropyridines or piperidines. nih.govmdpi.com The dearomatization of pyridines often requires activation of the ring, for instance by N-alkylation to form a pyridinium (B92312) salt, which makes it more susceptible to nucleophilic attack or reduction. nih.govmdpi.com

Various methods exist for the reductive dearomatization of pyridine derivatives, including catalytic hydrogenation and the use of hydride reagents. nih.gov For example, copper hydride complexes have been used to catalyze the dearomatization of pyridines. acs.orgmit.edu Reductive coupling of pyridines can also be achieved using certain low-valent metal complexes, leading to C-C bond formation. nih.gov In some cases, the pyridyl group can be completely cleaved. For instance, the reductive cleavage of picolinic amides (amides of pyridine-2-carboxylic acid) can be achieved using zinc and hydrochloric acid, although this method may not be compatible with other reducible functional groups like ketones. cam.ac.uk The reduction of pyridinyl-fused cyclic ketones has been accomplished with high stereoselectivity. acs.org

Functionalization of the Pyridine Ring

Direct functionalization of the pyridine ring at specific positions is a key strategy for modifying pyridine-containing molecules. digitellinc.com The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, generally directs electrophilic substitution to the 3- and 5-positions and nucleophilic substitution to the 2-, 4-, and 6-positions.

For a 4-substituted pyridine like 4-(4-pyridinyl)cyclohexanone, functionalization can be challenging. However, various methods have been developed for the selective C-4 functionalization of pyridines. rsc.orgdigitellinc.comacs.orgnih.gov These methods often involve metalation or the use of specific activating groups. For example, n-butylsodium can be used to selectively deprotonate pyridine at the C-4 position, allowing for subsequent reaction with electrophiles. nih.gov Another approach involves the formation of pyridinium salts which can then undergo nucleophilic addition. acs.orgacs.org These strategies allow for the introduction of a wide range of alkyl and aryl groups onto the pyridine ring, providing a powerful tool for creating diverse analogues of 4-(4-pyridinyl)cyclohexanone. rsc.orgnih.gov

Construction of Complex Molecular Architectures Utilizing 4-(4-Pyridinyl)cyclohexanone

The bifunctional nature of 4-(4-pyridinyl)cyclohexanone, possessing both a reactive ketone group and a coordinating pyridyl moiety, makes it a valuable building block for the synthesis of intricate molecular structures. Its utility spans the creation of spirocyclic systems, the annulation of new heterocyclic rings, and the formation of sophisticated organometallic complexes.

Synthesis of Spiro Compounds from Cyclohexanone Precursors

Spiro compounds, characterized by two rings connected through a single shared atom, are prevalent in many natural products and pharmacologically active molecules. The cyclohexanone core of 4-(4-pyridinyl)cyclohexanone serves as an ideal scaffold for the construction of spirocyclic architectures. A general and effective approach involves multicomponent reactions where the ketone functionality participates in a cascade of bond-forming events.

One such strategy is the synthesis of spirohexahydropyrimidines. This can be achieved through a one-pot reaction involving a ketone (such as 4-(4-pyridinyl)cyclohexanone), an aromatic amine, and formaldehyde (B43269), often catalyzed by a recyclable magnetic nanocatalyst like copper ferrite (B1171679) (CuFe2O4) under mild, room temperature conditions in ethanol. researchgate.net This method provides a straightforward route to diverse spiro-pyrimidone skeletons.

Another powerful technique is the domino Knoevenagel/Michael/cyclization reaction. nih.gov While a specific example using 4-(4-pyridinyl)cyclohexanone is not detailed, the general mechanism illustrates its potential. In this type of reaction, a ketone is reacted with a compound containing an active methylene (B1212753) group (like malononitrile) and another cyclic component (such as barbituric acid or isatin). nih.govresearchgate.net The sequence is often initiated by a Knoevenagel condensation between the cyclohexanone and the active methylene compound. This is followed by a Michael addition of the third component and a final intramolecular cyclization to yield the spiro compound. nih.gov These reactions can be promoted by various catalysts, including ionic liquids, and can be accelerated using microwave irradiation. nih.gov

The synthesis of spiropiperidines, a key structural motif in medicinal chemistry, also frequently utilizes ketone precursors. whiterose.ac.uk The strategies typically involve the formation of the spiro-center on a pre-formed piperidine (B6355638) or the construction of the piperidine ring onto a pre-existing carbocycle. For a precursor like 4-(4-pyridinyl)cyclohexanone, the latter would be the more direct approach, highlighting the versatility of the cyclohexanone moiety in complex spirocycle synthesis.

Table 1: Representative Strategies for Spiro Compound Synthesis from Ketone Precursors

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Multicomponent Reaction | Ketone, Aromatic Amine, Formaldehyde | One-pot synthesis, often uses recyclable catalysts. researchgate.net |

| Domino Reaction | Ketone, Active Methylene Compound, Cyclic Component | Cascade reaction (e.g., Knoevenagel/Michael/cyclization). nih.gov |

Heterocyclic Ring Annulation and Fusion with Cyclohexanone Derivatives

The ketone group of 4-(4-pyridinyl)cyclohexanone is a key functional handle for building fused or appended heterocyclic rings, a common strategy in the development of novel therapeutic agents.

A prominent example of heterocyclic ring annulation is the Gewald reaction , which provides access to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves the condensation of a ketone, an α-cyanoester (or another activated nitrile like malononitrile), and elemental sulfur in the presence of a base such as morpholine (B109124) or piperidine. wikipedia.orgmdpi.comarkat-usa.org The reaction proceeds via an initial Knoevenagel condensation between the 4-(4-pyridinyl)cyclohexanone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org The reaction conditions are generally mild and can often be improved by microwave irradiation or mechanochemical methods like ball milling. wikipedia.orgmdpi.com

Table 2: The Gewald Reaction for Thiophene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |

|---|

Another significant class of heterocycles that can be synthesized from cyclohexanone derivatives are pyrimidines and their fused analogs, such as pyridopyrimidines . bu.edu.egnih.gov A common and versatile method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a reagent containing an N-C-N fragment, like guanidine (B92328) or urea. bu.edu.egnih.gov For 4-(4-pyridinyl)cyclohexanone, this would typically first involve its conversion into an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation with an appropriate aldehyde. nih.gov The resulting chalcone (B49325) can then be cyclized with guanidine hydrochloride in the presence of a base to yield a 2-aminopyrimidine (B69317) derivative. nih.govajol.info

Furthermore, the 2-aminothiophenes produced from the Gewald reaction are themselves versatile intermediates for the synthesis of fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines. arkat-usa.org This demonstrates how 4-(4-pyridinyl)cyclohexanone can serve as a precursor for more complex, multi-ring heterocyclic architectures.

Formation of Organometallic Complexes with Pyridyl Moieties

The nitrogen atom of the pyridyl ring in 4-(4-pyridinyl)cyclohexanone possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. This property allows for the construction of diverse organometallic complexes and coordination polymers with potential applications in catalysis, materials science, and sensing.

The pyridyl group acts as a monodentate ligand, binding to a metal ion to form discrete coordination compounds or extended network structures. mdpi.com The specific architecture of the resulting complex depends on several factors, including the metal ion's coordination geometry, the stoichiometry of the reaction, and the presence of other co-ligands. For instance, reaction with metal salts like zinc, nickel, cobalt, or cadmium halides or carboxylates can lead to the formation of coordination polymers where the 4-(4-pyridinyl)cyclohexanone molecules act as bridging ligands, linking metal centers into one-, two-, or three-dimensional arrays. mdpi.com

A more specialized application is in the field of cyclometalation, where the ligand not only coordinates to the metal but also undergoes an intramolecular C-H activation to form a stable metallacycle. While direct cyclometalation of 4-(4-pyridinyl)cyclohexanone would be challenging, analogous structures highlight the principle. For example, (4-ferrocenylphenyl)pyridines have been shown to undergo cyclometalation with rhodium(III) and iridium(III) complexes, forming stable C,N-chelating organometallic compounds. acs.org In such reactions, the pyridyl nitrogen first coordinates to the metal, followed by the activation of a C-H bond on an adjacent ring to form a five- or six-membered metallacycle. acs.org The presence of the cyclohexanone moiety in 4-(4-pyridinyl)cyclohexanone adds another layer of functionality, which could potentially be used to further modify the resulting organometallic complex.

The study of these complexes often involves techniques such as X-ray crystallography to determine their solid-state structures and NMR spectroscopy to characterize their behavior in solution. acs.orgpitt.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(4-Pyridinyl)cyclohexanone |

| Copper ferrite |

| Malononitrile |

| Barbituric acid |

| Isatin |

| Spirohexahydropyrimidine |

| Spiropiperidine |

| 2-Aminothiophene |

| Ethyl cyanoacetate |

| Guanidine |

| Urea |

| Chalcone |

| Guanidine hydrochloride |

| 2-Aminopyrimidine |

| Pyridopyrimidine |

| Thieno[2,3-d]pyrimidine |

| (4-Ferrocenylphenyl)pyridine |

| Rhodium(III) complexes |

Advanced Spectroscopic and Structural Characterization in 4 4 Pyridinyl Cyclohexanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, a definitive structural assignment can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of 4-(4-pyridinyl)cyclohexanone is characterized by two main regions: the downfield aromatic region for the pyridine (B92270) ring protons and the upfield aliphatic region for the cyclohexanone (B45756) ring protons.

The pyridine ring exhibits a characteristic pattern for a 4-substituted pyridine. The protons ortho to the nitrogen atom (H-2' and H-6') are the most deshielded due to the nitrogen's electron-withdrawing inductive effect and appear furthest downfield as a doublet. The protons meta to the nitrogen (H-3' and H-5') are less deshielded and appear slightly upfield, also as a doublet. youtube.comnih.gov

In the cyclohexanone portion, the protons alpha to the carbonyl group (H-2 and H-6) are deshielded relative to other aliphatic protons and typically appear as a multiplet. The protons at the C3 and C5 positions (H-3 and H-5) resonate further upfield. The single proton at the C4 position (H-4), which is bonded to the carbon bearing the pyridinyl substituent, is also deshielded and its signal is expected to be a complex multiplet due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexanone, 4-(4-pyridinyl)- This is an interactive data table. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2', H-6' (Pyridine) | ~8.5-8.7 | Doublet (d) |

| H-3', H-5' (Pyridine) | ~7.3-7.5 | Doublet (d) |

| H-4 (Cyclohexanone) | ~2.8-3.2 | Multiplet (m) |

| H-2, H-6 (Cyclohexanone) | ~2.3-2.6 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional groups. The most downfield signal in the spectrum of 4-(4-pyridinyl)cyclohexanone is the carbonyl carbon (C-1) of the ketone, which typically appears above 200 ppm. chegg.comchemicalbook.comspectrabase.com

The carbons of the pyridine ring appear in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2' and C-6') are significantly deshielded, as is the carbon atom where the cyclohexanone ring is attached (C-4'). The remaining pyridine carbon (C-3' and C-5') appears at a slightly higher field. The aliphatic carbons of the cyclohexanone ring (C-2, C-3, C-4, C-5, C-6) resonate in the upfield region (20-50 ppm). The carbons alpha to the carbonyl (C-2 and C-6) are the most deshielded among the aliphatic carbons. chegg.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone, 4-(4-pyridinyl)- This is an interactive data table. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~209-212 |

| C-4' (Pyridine) | ~155-158 |

| C-2', C-6' (Pyridine) | ~149-151 |

| C-3', C-5' (Pyridine) | ~120-123 |

| C-2, C-6 (Cyclohexanone) | ~40-43 |

| C-4 (Cyclohexanone) | ~38-41 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between the H-2'/H-6' and H-3'/H-5' protons on the pyridine ring. Within the cyclohexanone ring, it would confirm the connectivity pathway, showing correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It provides a direct link between the ¹H and ¹³C assignments, for example, confirming which ¹³C signal corresponds to the C-4 carbon by identifying its correlation with the H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. youtube.com This is particularly powerful for connecting different parts of the molecule. Key correlations would include the coupling from the H-4 proton of the cyclohexanone ring to the C-3', C-4', and C-5' carbons of the pyridine ring, definitively establishing the connection point between the two rings. Additionally, correlations from the H-2/H-6 protons to the C-1 carbonyl carbon would confirm their alpha position. researchgate.net

The cyclohexanone ring exists predominantly in a chair conformation, which undergoes a rapid ring-flip at room temperature. The 4-pyridinyl substituent can occupy either an axial or a more stable equatorial position to minimize steric hindrance. youtube.com The analysis of proton-proton coupling constants (J-values) for the H-4 proton provides a powerful method for determining the preferred conformation.

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.

A large coupling constant (³J_ax-ax ≈ 8–13 Hz) is characteristic of an axial-axial relationship (180° dihedral angle).

Smaller coupling constants (³J_ax-eq and ³J_eq-eq ≈ 2–5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (approx. 60° dihedral angle). acs.org

By measuring the coupling constants between H-4 and the adjacent H-3/H-5 protons, the conformational equilibrium can be assessed. A large coupling constant for the H-4 multiplet would indicate that this proton is primarily in an axial position, which in turn means the bulky 4-pyridinyl substituent preferentially occupies the more stable equatorial position. sci-hub.se

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend at characteristic frequencies. It is an excellent tool for identifying the functional groups present.

The IR spectrum of 4-(4-pyridinyl)cyclohexanone displays several key absorption bands that confirm its structure.

C=O Stretch: The most prominent and easily identifiable peak is the strong, sharp absorption from the ketone carbonyl group (C=O). For a six-membered cyclic ketone, this stretch typically appears in the range of 1710-1725 cm⁻¹. bartleby.comqiboch.comchegg.com

C-H Stretches: Absorptions from C-H stretching vibrations are observed just below and above 3000 cm⁻¹. The peaks for the sp³ hybridized C-H bonds of the cyclohexanone ring appear in the 2850-2960 cm⁻¹ region. The sp² hybridized C-H bonds of the aromatic pyridine ring absorb at slightly higher wavenumbers, typically in the 3010-3100 cm⁻¹ range. pressbooks.pub

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for Cyclohexanone, 4-(4-pyridinyl)- This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | 1710 - 1725 | Strong, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | Cyclohexanone Ring | 2850 - 2960 | Medium |

Raman Spectroscopy (as a complement to IR)

Raman spectroscopy serves as a valuable tool, often used in conjunction with infrared (IR) spectroscopy, to elucidate the vibrational modes of a molecule. For compounds containing a pyridine ring, such as 4-(4-pyridinyl)cyclohexanone, Raman spectra can provide specific information about the skeletal vibrations of the aromatic ring. Studies on related pyridine derivatives, like 4-mercaptopyridine (B10438), have shown that the symmetry of the molecule influences which vibrational modes are most enhanced in surface-enhanced Raman scattering (SERS). researchgate.net The most prominent modes are typically of a1 and b2 symmetry. researchgate.net For instance, in the SERS spectrum of 4-mercaptopyridine on silver surfaces, distinct peaks corresponding to in-plane and out-of-plane vibrations of the pyridine ring are observed. researchgate.net These include the C-O-H in-plane wag at 843 cm⁻¹ and the C=N double bond stretch at 1200 cm⁻¹. researchgate.net Such data, when compared with the IR spectrum, allows for a more complete assignment of the vibrational modes of 4-(4-pyridinyl)cyclohexanone.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in probing the electronic transitions within a molecule. The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to the energy required to promote an electron from a lower energy orbital to a higher one. For aromatic compounds like 4-(4-pyridinyl)cyclohexanone, these transitions are typically π-π* and n-π* transitions.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon provides insight into the solute-solvent interactions and the polarity of the molecule's ground and excited states.

For molecules with potential for intramolecular charge transfer (ICT), the polarity of the solvent can significantly affect the energy of the electronic transitions. In a study on a related compound, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), a bathochromic (red) shift was observed in the absorption spectra as the solvent polarity increased. mdpi.com This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. mdpi.com Specifically, the absorption maximum of BZCH shifted from 351 nm in toluene (B28343) to 374 nm in 1-propanol. mdpi.com The photophysical properties of BZCH were found to be influenced by both nonspecific and specific solvent-solute interactions, with the solvent's dipolarity/polarizability playing a significant role. nih.gov Similar investigations on 4-(4-pyridinyl)cyclohexanone would be expected to reveal information about its ground and excited state dipole moments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula for Cyclohexanone, 4-(4-pyridinyl)- is C₁₁H₁₃NO, giving it a molecular weight of approximately 175.23 g/mol . lookchem.com

Electron ionization mass spectrometry (EI-MS) of cyclohexanone and its derivatives typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern provides clues about the molecule's structure. For instance, the mass spectrum of the parent cyclohexanone shows characteristic fragments resulting from the loss of small neutral molecules. nist.gov In the case of 4-substituted cyclohexanones, such as 4-ethylcyclohexanone, fragmentation often involves cleavage at the substituent. nist.gov For 4-(4-pyridinyl)cyclohexanone, one would expect to see fragments corresponding to the pyridine ring and the cyclohexanone ring, as well as fragments resulting from their cleavage. Analysis of the fragmentation pattern allows for the confirmation of the connectivity of the pyridinyl and cyclohexanone moieties.

Computational and Theoretical Investigations of 4 4 Pyridinyl Cyclohexanone and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, form the bedrock of the theoretical investigation of 4-(4-pyridinyl)cyclohexanone. These methods allow for the detailed examination of the molecule's electronic structure and other properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in 4-(4-pyridinyl)cyclohexanone, a process known as geometry optimization. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. These calculations have been instrumental in understanding the conformational preferences of the molecule, particularly the orientation of the pyridinyl ring relative to the cyclohexanone (B45756) ring.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's reactivity and electronic properties.

To investigate how 4-(4-pyridinyl)cyclohexanone interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the electronic excitation energies, which correspond to the absorption of light and the promotion of an electron from a lower energy orbital to a higher one. TD-DFT calculations can predict the molecule's UV-Vis absorption spectrum, providing valuable information about its photophysical properties. These theoretical spectra can then be compared with experimental data to validate the computational model.

While DFT is a powerful and widely used method, other ab initio (from first principles) methods are also employed for comparative analysis and to achieve higher levels of accuracy for certain properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer alternative approaches to solving the electronic Schrödinger equation. Although computationally more demanding, these methods can provide benchmark results against which DFT calculations can be compared, ensuring the reliability of the theoretical predictions for 4-(4-pyridinyl)cyclohexanone.

Advanced Electronic Structure Analysis

Beyond basic geometry and energy calculations, more advanced analyses are used to gain deeper insights into the bonding and electronic interactions within 4-(4-pyridinyl)cyclohexanone.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and electron delocalization within a molecule. For 4-(4-pyridinyl)cyclohexanone, NBO analysis can quantify the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another. This is particularly useful for understanding the electronic communication between the electron-donating cyclohexanone moiety and the electron-accepting pyridinyl ring. The analysis provides a detailed picture of hyperconjugative interactions and the delocalization of electron density, which are crucial for understanding the molecule's stability and reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can characterize the nature of the chemical bonds within 4-(4-pyridinyl)cyclohexanone as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. This method offers a powerful tool for understanding the strength and nature of the intramolecular bonds, providing a more nuanced view of the bonding than can be obtained from simpler models.

Conformational Analysis and Energetics

Theoretical Prediction of Conformational Preferences (Axial vs. Equatorial)

For substituted cyclohexanes, there is generally a preference for the substituent to occupy the equatorial position to minimize steric strain. fiveable.melibretexts.org This strain, known as 1,3-diaxial interaction, arises from the close proximity of an axial substituent to the axial hydrogens on the same side of the ring. fiveable.me

Theoretical calculations can precisely quantify the energy difference between the axial and equatorial conformers. masterorganicchemistry.com For 1-methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol. masterorganicchemistry.com The magnitude of this preference, known as the A-value, depends on the size of the substituent. lumenlearning.com For the 4-(4-pyridinyl) group, computational methods can predict the A-value by calculating the energies of both the axial and equatorial conformers. This allows for a determination of the equilibrium ratio of the two conformers at a given temperature. masterorganicchemistry.com The chair conformation is the lowest energy conformation for cyclohexane (B81311) and its derivatives. lumenlearning.comlibretexts.org

Evaluation of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

Intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions can play a significant role in stabilizing specific conformations. nih.govnih.gov While 4-(4-pyridinyl)cyclohexanone itself does not have the functional groups for classical hydrogen bonding, its derivatives or interactions with protic solvents can involve such interactions.

Natural Bond Orbital (NBO) analysis is a powerful computational tool for identifying and quantifying these stabilizing interactions. osti.govnih.govwisc.edu NBO analysis examines the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The energy of this interaction, E(2), provides a measure of the strength of the interaction. nih.gov For instance, NBO analysis can reveal weak C-H···N or C-H···O interactions that might influence the conformational preference.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations

While gas-phase calculations provide fundamental insights, the behavior of molecules in solution can be different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a computational technique that can model the time-dependent behavior of a molecule in a solvent environment. frontiersin.orgnih.gov

By simulating the motion of the 4-(4-pyridinyl)cyclohexanone molecule and surrounding solvent molecules over time, MD simulations can provide a detailed picture of the conformational landscape in solution. nih.gov These simulations can reveal the preferred conformations, the dynamics of interconversion between them, and the role of solvent in stabilizing certain structures. frontiersin.org For example, an MD study on piracetam (B1677957) demonstrated that the formation of an intramolecular hydrogen bond significantly lowered the energy barrier for its translocation across a lipid membrane. nih.gov

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. nih.govmdpi.comrsc.org For reactions involving 4-(4-pyridinyl)cyclohexanone, such as its reduction or its use as a building block in multi-component reactions, computational studies can elucidate the step-by-step mechanism, identify transition states, and calculate activation energies. nih.govsciopen.com

Applications in Medicinal Chemistry Research and Biological Activity Profiling

Design and Synthesis of 4-(4-Pyridinyl)cyclohexanone Derivatives for Biological Evaluation

The synthesis of derivatives based on the 4-(4-pyridinyl)cyclohexanone scaffold is a key area of research aimed at exploring and optimizing their biological activities. mdpi.comnih.gov A notable approach involves a double Michael addition reaction, which has been efficiently utilized to create a library of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives. nih.govnih.gov This method, carried out in dichloromethane (B109758) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, allows for the combination of a diamide (B1670390) carrying an active methylene (B1212753) group with various dibenzalacetones. nih.govnih.gov

Furthermore, researchers have synthesized other series of derivatives, such as pyridine-ureas and pyridylpiperazine hybrids, to evaluate their potential as anticancer and urease inhibitors, respectively. mdpi.comnih.gov The synthesis of these compounds often involves multi-step reactions, starting from commercially available precursors. For instance, pyridinylpiperazine derivatives have been synthesized by reacting 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), followed by further modifications to introduce arylacetamide or arylpropanamide moieties. nih.gov These synthetic strategies provide a diverse range of compounds for comprehensive biological screening. mdpi.comnih.govnih.gov

Exploration as a Privileged Scaffold or Building Block in Drug Discovery

The pyridine (B92270) ring, a core component of 4-(4-pyridinyl)cyclohexanone, is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govpharmablock.comresearchgate.netresearchgate.net This designation stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The nitrogen atom in the pyridine ring enhances its physicochemical properties, such as polarity and the ability to form hydrogen bonds, which can improve a molecule's solubility and bioavailability. pharmablock.comresearchgate.net

The versatility of the pyridine scaffold allows for structural modifications that can fine-tune the biological activity and pharmacokinetic profile of a compound. nih.gov For example, the introduction of different substituents on the pyridine and cyclohexanone (B45756) rings can lead to derivatives with enhanced potency and selectivity for specific targets. nih.gov This modular nature makes 4-(4-pyridinyl)cyclohexanone and its analogs attractive starting points for the development of new drugs targeting a wide range of diseases. nih.govnih.govresearchgate.net The fusion of the pyridine nucleus with other heterocyclic structures is a common strategy to generate novel chemical entities with significant therapeutic potential. researchgate.net

In Vitro Biological Activity Studies (Non-Clinical)

Derivatives of 4-(4-pyridinyl)cyclohexanone have been the subject of extensive in vitro biological studies to determine their therapeutic potential. These non-clinical investigations have revealed promising activity in several key areas of medicinal chemistry.

Evaluation of Anticancer Activity Against Various Cell Lines

Numerous studies have demonstrated the anticancer potential of 4-(4-pyridinyl)cyclohexanone derivatives against a variety of human cancer cell lines. For instance, a series of newly synthesized pyridine-dicarboxamide-cyclohexanone derivatives were evaluated for their cytotoxic effects. mdpi.comnih.gov Among these, compound 3l , which features a p-trifluoromethylphenyl and a chloropyridine substituent, showed significant potency against HCT-116 colorectal cancer cells (IC₅₀ = 6 ± 0.78 µM) and HuH-7 liver cancer cells (IC₅₀ = 4.5 ± 0.3 µM). mdpi.comnih.gov This activity was notably higher than that of the established anticancer drug cisplatin. mdpi.comnih.gov Another compound, 3c , with a p-chlorophenyl group, was effective against ER-negative breast cancer cells (MDA-MB-231). mdpi.com

Similarly, a series of pyridine-urea derivatives were tested for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. mdpi.com Compounds 8e and 8n emerged as the most potent, with IC₅₀ values of 0.22 µM and 1.88 µM, respectively, after a 48-hour treatment, surpassing the activity of doxorubicin. mdpi.com Furthermore, pyrazolo[3,4-b]pyridine derivatives have also been investigated, with compound 9a showing high activity against Hela cells (IC₅₀ = 2.59 µM) and compound 14g being effective against MCF7 and HCT-116 cells (IC₅₀ = 4.66 and 1.98 µM, respectively). nih.gov

Anticancer Activity of 4-(4-Pyridinyl)cyclohexanone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3l | HCT-116 (Colorectal) | 6 ± 0.78 |

| 3l | HuH-7 (Liver) | 4.5 ± 0.3 |

| 3c | MDA-MB-231 (Breast) | Data not specified |

| 8e | MCF-7 (Breast) | 0.22 |

| 8n | MCF-7 (Breast) | 1.88 |

| 9a | Hela (Cervical) | 2.59 |

| 14g | MCF7 (Breast) | 4.66 |

| 14g | HCT-116 (Colorectal) | 1.98 |

Investigation of α-Glucosidase Inhibitory Activity

In the search for new treatments for diabetes, derivatives of 4-(4-pyridinyl)cyclohexanone have been screened for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. mdpi.comnih.govresearchgate.net Inhibition of this enzyme can help to control blood sugar levels. jocpr.com

A study evaluating a series of pyridine-dicarboxamide-cyclohexanone derivatives identified three compounds, 3d , 3i , and 3j , with significant α-glucosidase inhibitory activity. mdpi.comnih.gov Compound 3j , which contains furan (B31954) and chloropyridine moieties, was the most potent with an IC₅₀ value of 124.24 ± 0.16 µmol/L. mdpi.comnih.gov This was followed by compound 3d (substituted with 2,4-dichlorobenzene and pyridine) with an IC₅₀ of 148.18 ± 3.02 µmol/L, and compound 3i (containing thiophene (B33073) and chloropyridine) with an IC₅₀ of 418.21 ± 1.02 µmol/L. mdpi.comnih.gov While these compounds were less potent than the standard drug acarbose (B1664774) (IC₅₀ = 32.71 ± 1.17 µmol/L), their activity highlights the potential of this chemical scaffold for developing new α-glucosidase inhibitors. mdpi.comnih.gov

α-Glucosidase Inhibitory Activity of 4-(4-Pyridinyl)cyclohexanone Derivatives

| Compound | Substituents | IC₅₀ (µmol/L) |

|---|---|---|

| 3j | Furan and Chloropyridine | 124.24 ± 0.16 |

| 3d | 2,4-Dichlorobenzene and Pyridine | 148.18 ± 3.02 |

| 3i | Thiophene and Chloropyridine | 418.21 ± 1.02 |

| Acarbose (Standard) | - | 32.71 ± 1.17 |

Assessment of Antibacterial Properties of Derivatives

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Derivatives of 4-(4-pyridinyl)cyclohexanone have shown promise in this area. A study on 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives revealed that compounds with nitrogen-containing heterocyclic rings like pyridine exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. asianpubs.org

Another study focused on piperazine derivatives of cyclohexanone, which were tested against a panel of bacteria including Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Serratia marcescens. wisdomlib.org Several of these synthesized compounds demonstrated moderate to significant zones of inhibition, with some showing efficacy comparable to standard antibiotics like ampicillin (B1664943) and chloramphenicol. wisdomlib.org Furthermore, certain 4-pyridinone derivatives have been found to be active against Escherichia coli. researchgate.netasianpubs.org

Studies on Antifungal Activities

In addition to antibacterial properties, derivatives of 4-(4-pyridinyl)cyclohexanone have been investigated for their antifungal potential. Piperazine derivatives of cyclohexanone were tested against fungal strains such as Aspergillus niger and Anrobacter awamori, with some compounds showing activity comparable to the standard antifungal drug fluconazole. wisdomlib.org

Other studies have explored a broader range of pyridine-containing compounds. For example, some pyrimidine (B1678525) derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi. nih.govnih.gov Specifically, certain compounds showed high inhibition rates against Phomopsis sp. and Botrytis cinerea. nih.gov The development of new antifungal agents is crucial for both human health and agriculture, and these findings suggest that the 4-(4-pyridinyl)cyclohexanone scaffold could be a valuable starting point for the design of novel fungicides. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for 4-(4-Pyridinyl)cyclohexanone Analogues

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For 4-(4-pyridinyl)cyclohexanone analogues, SAR studies would systematically investigate how modifications to different parts of the molecule affect its biological efficacy, such as potential cardiotonic activity. While specific SAR studies for this exact compound are not widely published, we can infer potential research directions from studies on analogous series of compounds.

Key areas for SAR exploration in 4-(4-pyridinyl)cyclohexanone analogues would likely include:

Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can significantly impact activity. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine nucleus was found to influence analgesic properties. nih.gov Similarly, for potential cardiotonic activity, introducing electron-donating or electron-withdrawing groups at various positions on the pyridine ring of 4-(4-pyridinyl)cyclohexanone could modulate its interaction with target proteins.

Modification of the Cyclohexanone Ring: The cyclohexanone moiety offers several positions for modification. Introducing substituents at the alpha or beta positions relative to the carbonyl group could alter the compound's conformation and its binding affinity. For instance, functionalized cyclohexanones are scaffolds in various bioactive molecules, and their substitution patterns are critical for their activity. mdpi.com

Alterations to the Linkage between the Rings: The direct linkage between the pyridine and cyclohexanone rings is a key structural feature. Investigating the impact of introducing spacers or altering the nature of this connection could provide valuable SAR insights.

A study on pyridine-dicarboxamide-cyclohexanone derivatives highlighted that the presence of the dipyridine carboxamide skeleton was essential for their observed anticancer activity, and para-substitution with an electron-withdrawing group on an attached aromatic moiety was also crucial. mdpi.com This indicates that the interplay between the different structural components is vital for biological function.

For a hypothetical SAR study on 4-(4-pyridinyl)cyclohexanone analogues for cardiotonic activity, a series of derivatives could be synthesized and evaluated. The following table outlines a potential set of modifications and the expected insights from each.

| Modification Site | Type of Modification | Potential Impact on Activity |

|---|---|---|

| Pyridine Ring | Introduction of small alkyl groups (e.g., methyl, ethyl) | Investigate the effect of steric bulk and electron-donating properties on receptor binding. |

| Pyridine Ring | Introduction of electron-withdrawing groups (e.g., -CN, -NO2) | Explore the influence of electronic effects on target interaction. |

| Cyclohexanone Ring | Substitution at the 2- or 3-position | Assess how steric hindrance near the carbonyl group affects activity. |

| Cyclohexanone Ring | Conversion of the ketone to an alcohol or amine | Determine the importance of the carbonyl group for hydrogen bonding or other interactions. |

Molecular Docking and In Silico Studies of Ligand-Target Interactions

Molecular docking and other in silico methods are powerful tools for predicting and analyzing the binding of a ligand to its biological target at a molecular level. For "Cyclohexanone, 4-(4-pyridinyl)-" and its analogues, these computational techniques can provide valuable insights into their potential mechanisms of action, particularly for effects like cardiotonic activity.

Given that related pyridinyl compounds have shown cardiotonic effects through the inhibition of phosphodiesterase 3 (PDE3), a logical starting point for in silico studies would be to model the interaction of 4-(4-pyridinyl)cyclohexanone analogues with the active site of PDE3A. nih.govnih.gov Docking studies can predict the binding mode, identify key interacting amino acid residues, and estimate the binding affinity.

A typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: Building the 3D structure of the 4-(4-pyridinyl)cyclohexanone analogue and obtaining the crystal structure of the target protein (e.g., PDE3A) from a repository like the Protein Data Bank.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding energy and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

For example, a docking study of bi-cyclic heteroaromatic pyridazinone and pyrazolone (B3327878) derivatives as PDE3A inhibitors revealed that most compounds adopted similar orientations within the active site, forming hydrogen bonds with key catalytic amino acids. nih.govplos.org Such studies can guide the design of new, more potent inhibitors.

The following table summarizes the key aspects of a potential molecular docking study for a 4-(4-pyridinyl)cyclohexanone analogue targeting PDE3A.

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of the compound within the PDE3A active site. | Identification of key hydrogen bonds and hydrophobic interactions with active site residues. Estimation of binding free energy. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Confirmation of the stability of the predicted binding pose and identification of conformational changes. |

| 3D-QSAR | Develop a quantitative model that relates the 3D properties of a series of analogues to their biological activity. | Generation of a predictive model to guide the synthesis of new analogues with enhanced potency. |

In silico studies on pyridine-dicarboxamide-cyclohexanone derivatives have shown that the 3D shape and electrostatic potential are crucial for their activity. mdpi.com This underscores the importance of computational modeling in understanding the structural requirements for biological function. By applying these methods to 4-(4-pyridinyl)cyclohexanone and its analogues, researchers can accelerate the discovery and optimization of new therapeutic agents.

Catalysis Applications and Material Science Research

Catalytic Oxidation Reactions Involving Cyclohexanone (B45756) Precursors

The synthesis of cyclohexanone and its derivatives is a cornerstone of industrial chemistry, primarily for the production of polymers like nylon. ias.ac.in Catalytic oxidation of cyclohexane (B81311) is the principal route to produce a mixture of cyclohexanol (B46403) and cyclohexanone, often referred to as KA-oil. nih.gov This process is typically conducted at elevated temperatures and pressures using catalysts based on cobalt or other transition metals. ias.ac.in However, achieving high selectivity can be challenging, often requiring the conversion of cyclohexane to be kept low. ias.ac.in

Significant research has been dedicated to developing more efficient and selective catalysts for this transformation. Various systems have been explored, including:

Heterogeneous Catalysts: Supported platinum catalysts (e.g., Pt/Al₂O₃) have been used for cyclohexane oxidation with tert-butyl hydroperoxide as the oxidant. ias.ac.in Bulk nickel oxide (NiO) has demonstrated exceptional activity, achieving high conversion of cyclohexane with meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant under mild conditions. nih.gov Photocatalytic systems, such as V₂O₅ deposited on TiO₂, have also been shown to facilitate the highly selective aerobic oxidation of cyclohexane to KA-oil under simulated solar light. rsc.org Gold-based catalysts have also been noted for converting cyclohexane to cyclohexanone and cyclohexanol with high selectivity. wikipedia.org

Photocatalytic Systems: A combination of TiO₂ and titanium silicalite-1 (TS-1) has been used for the direct oxidation of cyclohexane with molecular oxygen under UV irradiation, showing high selectivity towards cyclohexanol and cyclohexanone. rsc.orgrsc.orgpsu.edu In this system, TiO₂ is believed to activate the oxygen, while the shape-selective environment of the TS-1 zeolite controls the product distribution. psu.edu

The synthesis of 4-substituted cyclohexanones, such as the title compound, often involves the oxidation of the corresponding 4-substituted cyclohexanol precursor. google.com Various oxidizing agents and catalytic systems are employed for this alcohol-to-ketone transformation. For instance, the synthesis of 4-methoxycyclohexanone (B142444) can be achieved by oxidizing 4-methoxycyclohexanol (B98163) using pyridinium (B92312) chlorochromate. prepchem.com A more environmentally friendly approach involves the catalytic oxidation of 4-substituted cyclohexanols using oxygen-containing gas as the oxidant, which offers high yield and good selectivity. google.com This general methodology highlights a plausible catalytic route to Cyclohexanone, 4-(4-pyridinyl)- from its alcohol precursor, 4-(4-pyridinyl)cyclohexanol.

Integration of 4-Pyridyl Moieties in Metal-Organic Frameworks (MOFs) and Coordination Polymers for Catalysis

The 4-pyridyl group is a fundamental building block in the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Its nitrogen atom readily coordinates to metal ions, acting as a linker to construct extended, often porous, structures. The inherent modularity of these materials allows for the tuning of their structural and functional properties, making them highly effective heterogeneous catalysts. The incorporation of a 4-pyridyl moiety, as seen in Cyclohexanone, 4-(4-pyridinyl)-, enables its potential use as a functional ligand in such frameworks.

Research has demonstrated the catalytic utility of numerous MOFs and CPs constructed with a variety of 4-pyridyl-containing ligands. These materials often possess well-defined active sites within their pores, combining the benefits of both homogeneous and heterogeneous catalysis.

Key research findings include:

An iron-based MOF assembled from the ditopic ligand 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) serves as a recyclable precatalyst for the syn-selective hydroboration of alkynes under mild, solvent-free conditions. nih.govrsc.org

Coordination polymers constructed from pyridyl-amide ligands and Zn(II) or Cd(II) centers can be functionalized with polypyrrole to create composite materials with enhanced photocatalytic activity for the degradation of dyes like rhodamine B. rsc.org

Frameworks based on 4-(4-pyridyl)benzoate (44pba) ligands exhibit interesting properties like solvatochromism and can be designed for specific applications. researchgate.net

Adaptable linkers like 4,4′-(Pyridine-3,5-diyl)dibenzoic acid have been used to assemble a diverse range of coordination polymers with Mn(II), Co(II), Ni(II), and Cu(II), which show catalytic activity in reactions such as the Knoevenagel condensation. nih.gov

The following table summarizes selected examples of catalytically active MOFs and CPs that incorporate 4-pyridyl moieties, illustrating the versatility of this functional group.

| Framework/Compound Name | Metal Center(s) | Pyridyl-Containing Ligand(s) | Catalytic Application | Reference |

|---|---|---|---|---|

| Ionic Fe-MOF | Fe(II) | 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy) | Hydroboration of alkynes | nih.govrsc.org |

| [Cd(L)(5-NIP)(H₂O)]·H₂O (CP1) | Cd(II) | N,N′-bis(pyridine-3-yl)-4,4′-oxybis(benzoic) dicarboxamide | Photocatalytic degradation of rhodamine B (as PPy composite) | rsc.org |

| TMU-22 | Zn(II) | N,N′-bis(4-pyridyl)-terephthalamide (bpta) | Knoevenagel condensation | rsc.org |

| [Ni(μ₄-pdba)(py)]ₙ | Ni(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) | Knoevenagel condensation | nih.gov |

| Four 3D Co(II) MOFs | Co(II) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Electrocatalyst for oxygen reduction reaction (after pyrolysis) | rsc.org |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The pyridyl group is a cornerstone ligand in coordination chemistry and catalysis. The nitrogen atom's lone pair allows it to bind to a wide range of transition metals, stabilizing the metal center and electronically influencing its catalytic activity. Therefore, Cyclohexanone, 4-(4-pyridinyl)- can function as a monodentate ligand, analogous to pyridine (B92270) itself, in both homogeneous and heterogeneous catalytic systems.

In Heterogeneous Catalysis, the immobilization of pyridyl ligands onto solid supports is a key strategy for creating recoverable and reusable catalysts. Polymer-supported pyridine ligands have been developed for palladium-catalyzed C(sp³)–H arylation reactions. acs.orgacs.org These supported catalysts not only allow for the recovery of the expensive palladium catalyst but can also exhibit different selectivity compared to their homogeneous counterparts, showing a greater sensitivity to the steric hindrance of the reactants. acs.org The ability to functionalize the polymer support allows for fine-tuning of the catalytic platform. acs.orgacs.orghku.hk By analogy, Cyclohexanone, 4-(4-pyridinyl)- could be incorporated into or attached to a polymer support, creating a solid-phase catalyst where the pyridyl nitrogen acts as the metal-binding site.

In Homogeneous Catalysis, pyridyl ligands play a crucial role in tuning the electronic properties and, consequently, the reactivity of metal complexes. The electronic nature of substituents on the pyridine ring can significantly impact catalyst performance. For example, in Cp*Ir-based transfer hydrogenation catalysts, the electron-donating or electron-withdrawing ability of substituents on the pyridine ring correlates with the rate of catalysis. nih.gov This electronic tuning allows for the rational design of catalysts for specific applications. While the cyclohexanone moiety of Cyclohexanone, 4-(4-pyridinyl)- is not directly conjugated to the pyridine ring and thus has a limited electronic effect, it can influence the ligand's steric profile and solubility, which are also critical parameters in catalyst design.

Furthermore, pyridine-imine nickel and palladium catalysts are widely studied for olefin polymerization. nih.gov The structure of the pyridine-based ligand is critical in determining the molecular weight and branching of the resulting polyethylene. This highlights the importance of the steric and electronic environment provided by the ligand framework, a role that Cyclohexanone, 4-(4-pyridinyl)- is well-equipped to play in the design of novel catalytic systems.

Advanced Research Topics and Future Directions for 4 4 Pyridinyl Cyclohexanone

Enantioselective Synthesis and Stereochemical Control in Derivatization

The specific three-dimensional arrangement of atoms, or stereochemistry, within a molecule can dramatically influence its biological activity. For this reason, the enantioselective synthesis of 4-(4-pyridinyl)cyclohexanone—the ability to produce a specific stereoisomer—is a critical area of research. While direct enantioselective methods for this specific compound are still under development, researchers are exploring various strategies. These include the use of chiral auxiliaries, which temporarily attach to the molecule to guide the reaction to the desired stereochemical outcome, and organocatalysis, which employs small organic molecules to catalyze the reaction with high stereoselectivity. nih.gov

Furthermore, precise control over the stereochemistry during the derivatization of 4-(4-pyridinyl)cyclohexanone is crucial for developing new therapeutic agents. For instance, in the synthesis of Rho kinase inhibitors, which have potential in promoting neurite outgrowth, the stereochemistry of derivatives of 4-(4-pyridinyl)cyclohexanone is a key determinant of their efficacy. nih.gov

Green Chemistry Principles in 4-(4-Pyridinyl)cyclohexanone Synthesis and Modification

In line with the growing emphasis on sustainable chemical practices, researchers are actively seeking to apply green chemistry principles to the synthesis and modification of 4-(4-pyridinyl)cyclohexanone. ijfmr.comnih.gov The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. ijfmr.com Key strategies include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. paperpublications.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. ijfmr.comrasayanjournal.co.in

Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. paperpublications.orgmdpi.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste and improve reaction efficiency. paperpublications.org

The adoption of these principles not only reduces the environmental footprint but can also lead to more efficient and cost-effective synthetic routes. rasayanjournal.co.in

Development of Novel Spectroscopic and Computational Methodologies for Characterization